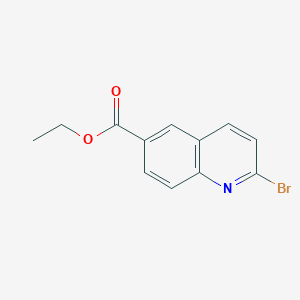

Ethyl 2-bromoquinoline-6-carboxylate

Description

Ethyl 2-bromoquinoline-6-carboxylate is a brominated quinoline derivative with a carboxylate ester substituent. These isomers share the molecular formula C₁₂H₁₀BrNO₂ but differ in the positions of the bromine and ester groups on the quinoline or isoquinoline ring systems. This compound is primarily utilized as a pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

ethyl 2-bromoquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3 |

InChI Key |

SSCXCBSSUOGASR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-aminoquinoline with bromine to form 2-bromoquinoline, which is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

Substitution: Formation of 2-aminoquinoline derivatives.

Oxidation: Formation of quinoline N-oxide.

Reduction: Formation of dihydroquinoline derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-bromoquinoline-6-carboxylate exhibits significant biological activities, making it a candidate for drug development. Its structural characteristics allow for interactions with various biological targets, which can lead to therapeutic applications.

Antimicrobial Activity

Research indicates that compounds within the quinoline class, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents.

Anticancer Research

The compound has shown promise in anticancer studies due to its ability to interact with DNA and proteins. It can disrupt normal cellular functions and influence cellular signaling pathways, potentially leading to therapeutic benefits in cancer treatment.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzyme activities. This property is crucial in designing inhibitors for enzymes involved in disease pathways, particularly in cancer research.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of complex organic molecules through various chemical reactions.

Synthesis of Complex Molecules

The compound can be utilized in synthesizing other biologically active molecules. The bromine atom's presence allows for nucleophilic substitution reactions, enabling the formation of diverse derivatives that may exhibit enhanced biological activities.

Industrial Uses

In addition to its laboratory applications, this compound finds utility in industrial processes, particularly in dye production and other chemical manufacturing processes where quinoline derivatives are required.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant inhibition against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a lead compound for new antibiotics.

- Anticancer Mechanism Investigation : Research focused on the compound's ability to bind DNA and inhibit topoisomerase enzymes, crucial for cancer cell proliferation. The results indicated that modifications to the compound's structure could enhance its efficacy as an anticancer agent.

- Synthesis of New Derivatives : A synthetic approach using this compound as a precursor led to the development of novel derivatives with improved biological activities. This process involved optimizing reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of ethyl 2-bromoquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzyme activity or interference with cellular signaling pathways, which is particularly useful in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Isoquinoline Derivatives

Ethyl 6-Bromoquinoline-2-Carboxylate (CAS 1020572-61-5)

- Structure: Bromine at position 6, ester at position 2 on the quinoline ring.

- Properties : Molecular weight 280.12 g/mol, XLogP3 3.3, hydrogen bond acceptors = 3 .

- Applications : Used in pharmaceutical synthesis due to its reactivity in cross-coupling reactions.

Ethyl 6-Bromoisoquinoline-1-Carboxylate (CAS 1020576-70-8)

Key Differences :

Derivatives with Extended Alkyl Chains

Ethyl 2-(3-Bromoquinolin-6-yl)Propanoate (CAS 1311992-92-3)

Comparison :

- Solubility: Higher logP (predicted) compared to ethyl 2-bromoquinoline-6-carboxylate due to the propanoate group.

- Synthetic Utility: The propanoate linker allows modular functionalization, unlike the rigid ester in the target compound .

Heterocyclic Analogues with Diverse Substituents

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)

- Structure: Dihydroisoquinoline core with methoxy, methyl, and ester groups.

- Properties : Partial saturation of the ring reduces aromaticity, altering electronic properties.

- Applications : Used in alkaloid-inspired drug discovery, leveraging its reduced ring system for target selectivity .

Ethyl 2-Butyl-1,3-Benzoxazole-6-Carboxylate

Key Differences :

- Heteroatom Arrangement: Benzoxazole’s oxygen and nitrogen atoms enable different binding modes compared to quinoline’s nitrogen.

- Biological Activity: Benzoxazole derivatives often exhibit antimicrobial or anti-inflammatory properties, diverging from quinoline-based antitumor agents .

Comparative Data Table

Biological Activity

Ethyl 2-bromoquinoline-6-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is synthesized through the bromination of quinoline derivatives followed by esterification. This compound is noted for its unique substitution pattern on the quinoline ring, which enhances its chemical reactivity and biological properties.

Antiviral Activity

Recent studies have identified this compound as a promising candidate for antiviral applications. A series of quinoline analogues were evaluated for their efficacy against Enterovirus D68 (EV-D68), a virus associated with respiratory diseases. Compound 19 , closely related to this compound, exhibited potent antiviral activity with an effective concentration (EC50) ranging from 0.05 to 0.10 μM against various strains of EV-D68 .

Table 1: Antiviral Activity of Quinoline Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 19 | 0.05 - 0.10 | >200 | >2000 |

| Compound 15 | 0.47 - 6.73 | >200 | >42.55 |

The mechanism of action for these compounds involves interaction with the viral protein VP1, inhibiting viral replication .

Antitubercular Activity

This compound derivatives have also shown significant antitubercular activity. In a study involving various quinoline derivatives, several compounds demonstrated moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the range of 9.2–106.4 µM .

Table 2: Antitubercular Activity of Quinoline Derivatives

| Compound | MIC (µM) |

|---|---|

| Compound A | 9.2 |

| Compound B | 25.5 |

| Compound C | 106.4 |

The structure-activity relationship indicated that specific substitutions on the quinoline ring influenced the potency against tuberculosis, with alkoxy groups enhancing activity .

The biological activity of this compound can be attributed to its ability to interact with molecular targets such as DNA and proteins, leading to disruption in their normal functions. This interaction can inhibit enzyme activities or interfere with cellular signaling pathways, making it a valuable compound in cancer research and infectious disease treatment .

Case Studies

- Antiviral Screening : In a study focused on anti-EV-D68 agents, this compound derivatives were screened for their ability to inhibit viral replication in vitro. The findings revealed that modifications at specific positions on the quinoline scaffold significantly enhanced antiviral potency .

- Antitubercular Evaluation : Another research effort evaluated the antitubercular properties of various quinoline derivatives, including this compound. The study concluded that certain structural modifications could lead to improved efficacy against Mycobacterium tuberculosis, indicating a potential pathway for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.